
5-Ethyl-2-oxocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexanone and is characterized by the presence of an ethyl group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 1-position
準備方法
The synthesis of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid can be achieved through several routes:
Ethylation of Cyclohexanone: The starting material, cyclohexanone, can be ethylated at the 5-position using ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran.
Oxidation: The ethylated cyclohexanone is then oxidized to introduce the keto group at the 2-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: Finally, the carboxylic acid group is introduced at the 1-position through a carboxylation reaction. This can be done using carbon dioxide in the presence of a base like sodium ethoxide.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
5-Ethyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be further oxidized to form dicarboxylic acids. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction of the keto group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives. For example, esterification with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester.
Condensation: The compound can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
科学的研究の応用
5-Ethyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biocatalysis: The compound is used in biocatalytic processes to produce enantiomerically pure substances.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biocatalysis, it interacts with enzymes to produce specific enantiomers. The molecular targets and pathways involved vary depending on the reaction and the desired product.
類似化合物との比較
5-Ethyl-2-oxocyclohexane-1-carboxylic acid can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: This compound is similar but lacks the ethyl group at the 5-position. It is used in similar applications but may have different reactivity and properties.
Cyclohexanone-2-carboxylic acid: This compound lacks the ethyl group and has a different substitution pattern. It is also used in organic synthesis and industrial applications.
2-Oxocyclohexanecarboxylic acid: This compound is similar but does not have the ethyl group. It is used in the synthesis of various organic compounds and has different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in certain synthetic and industrial applications.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
5-ethyl-2-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChIキー |
ZCNDFAXXHOSZIY-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)C(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15274302.png)

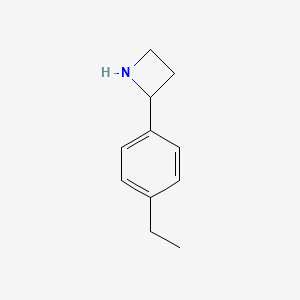

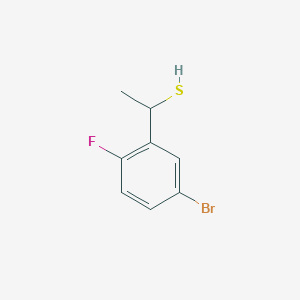

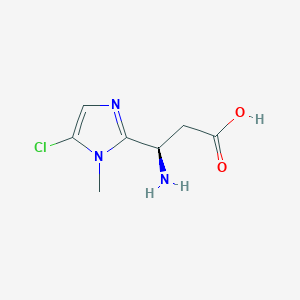

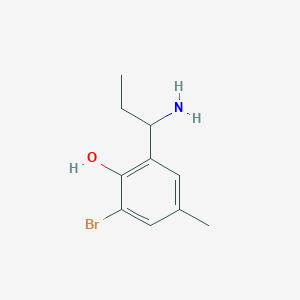
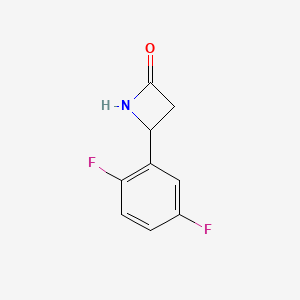
amine](/img/structure/B15274363.png)
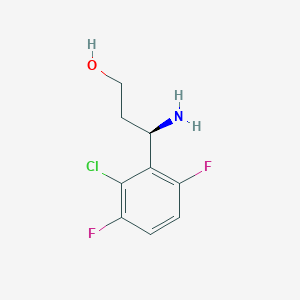
![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)
